molecular formula C18H27N5O3 B2838699 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-91-9

8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2838699
CAS No.: 916029-91-9
M. Wt: 361.446
InChI Key: WBQMGRIGQQFKCZ-UHFFFAOYSA-N
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Description

8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. This compound is characterized by its unique structural features, including a sec-butyl group, an ethoxyethyl side chain, and multiple methyl substitutions. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of a suitable precursor, such as a substituted purine derivative, under acidic or basic conditions.

    Introduction of the sec-Butyl Group: This can be achieved through alkylation reactions using sec-butyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Ethoxyethyl Side Chain: This step may involve nucleophilic substitution reactions where an ethoxyethyl halide reacts with the imidazo[2,1-f]purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[2,1-f]purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although detailed studies are required to confirm these properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 8-(tert-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(sec-butyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-trione

Uniqueness

The uniqueness of 8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities due to subtle differences in its structure.

Properties

IUPAC Name

6-butan-2-yl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-7-11(3)22-12(4)13(5)23-14-15(19-17(22)23)20(6)18(25)21(16(14)24)9-10-26-8-2/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQMGRIGQQFKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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